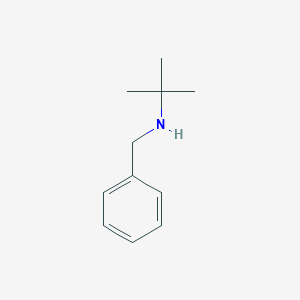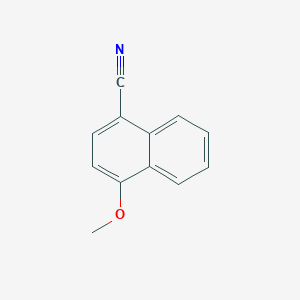
2-Bromophenylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a white to light yellow crystalline powder that is hygroscopic and slightly soluble in methanol . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Mechanism of Action
Mode of Action
It’s known that phenylhydrazine derivatives can act as building blocks in the synthesis of various bioactive compounds . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets in a unique manner.
Biochemical Pathways
It has been used to prepare 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one , suggesting that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromophenylhydrazine hydrochloride. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The compound’s reactivity and efficacy could also be influenced by factors such as pH, temperature, and the presence of other chemical species in its environment.
Preparation Methods
The preparation of 2-Bromophenylhydrazine hydrochloride involves several steps, including diazotization, reduction, purification, and salification . Here is a detailed synthetic route:
Diazotization: 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 2°C.
Reduction: The reaction mixture is treated with zinc powder and concentrated hydrochloric acid, maintaining the temperature between 15-20°C until the reaction is complete.
Purification: The crude product is dissolved in water and heated to 60°C to dissolve completely.
Salification: The purified product is treated with acetone to improve its purity and appearance.
Chemical Reactions Analysis
2-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form phenylhydrazine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.
Common reagents used in these reactions include zinc powder for reduction and sodium nitrite for diazotization . Major products formed from these reactions include hydrazones and azo compounds .
Scientific Research Applications
2-Bromophenylhydrazine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
2-Bromophenylhydrazine hydrochloride can be compared with other similar compounds such as:
3-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 3-position instead of the 2-position.
4-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 4-position.
2-Nitrophenylhydrazine: Similar in structure but with a nitro group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical research .
Properties
CAS No. |
50709-33-6 |
|---|---|
Molecular Formula |
C6H8BrClN2 |
Molecular Weight |
223.50 g/mol |
IUPAC Name |
(2-bromophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |
InChI Key |
PHCYUJRYSFMJMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NN)Br.Cl |
Canonical SMILES |
[H+].C1=CC=C(C(=C1)NN)Br.[Cl-] |
Key on ui other cas no. |
50709-33-6 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















